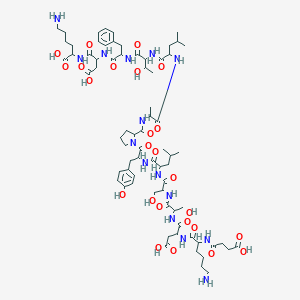

Hiv protease substrate II

Description

Properties

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[6-amino-2-(3-carboxypropanoylamino)hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H109N15O25/c1-37(2)29-46(79-67(106)52(35-88)85-68(107)53(36-89)84-65(104)50(34-58(97)98)80-61(100)44(17-10-12-26-73)76-55(92)24-25-56(93)94)62(101)83-51(32-42-20-22-43(91)23-21-42)71(110)87-28-14-19-54(87)69(108)75-39(5)60(99)78-47(30-38(3)4)66(105)86-59(40(6)90)70(109)82-48(31-41-15-8-7-9-16-41)63(102)81-49(33-57(95)96)64(103)77-45(72(111)112)18-11-13-27-74/h7-9,15-16,20-23,37-40,44-54,59,88-91H,10-14,17-19,24-36,73-74H2,1-6H3,(H,75,108)(H,76,92)(H,77,103)(H,78,99)(H,79,106)(H,80,100)(H,81,102)(H,82,109)(H,83,101)(H,84,104)(H,85,107)(H,86,105)(H,93,94)(H,95,96)(H,97,98)(H,111,112) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPKBGRKANDZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H109N15O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583180 | |

| Record name | N~2~-(3-Carboxypropanoyl)lysyl-alpha-aspartylserylserylleucyltyrosylprolylalanylleucylthreonylphenylalanyl-alpha-aspartyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-74-3 | |

| Record name | N~2~-(3-Carboxypropanoyl)lysyl-alpha-aspartylserylserylleucyltyrosylprolylalanylleucylthreonylphenylalanyl-alpha-aspartyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Recognition and Structural Biology of Hiv Protease Substrate Interactions

Structural Basis of Substrate Binding within the HIV-1 Protease Active Site

The binding of a substrate like HIV Protease Substrate II into the active site of the dimeric HIV-1 protease is a highly specific and dynamic process. The active site itself is a C2-symmetric tunnel-like cavity, with each monomer of the protease contributing one of the catalytic aspartate residues (Asp25 and Asp25'). The binding of a substrate is governed by a combination of shape complementarity, hydrogen bonding, and hydrophobic interactions.

Substrate Envelope Hypothesis and its Contributions to Understanding Selectivity

The substrate envelope hypothesis posits that while the amino acid sequences of the various natural cleavage sites for HIV-1 protease are diverse, they all fold into a conserved three-dimensional shape upon binding to the enzyme. This consensus volume, termed the "substrate envelope," is what the protease primarily recognizes, rather than a specific amino acid sequence. This hypothesis provides a powerful framework for understanding how the protease can cleave multiple different peptide sequences with high efficiency. It also explains a key aspect of drug resistance, where mutations in the protease can weaken the binding of an inhibitor that protrudes from this envelope, while still accommodating the natural substrates that fit within it.

Role of Catalytic Aspartate Residues and Active Site Water Molecules

At the heart of the catalytic mechanism are the two aspartate residues, Asp25 and Asp25', located at the base of the active site. In the generally accepted mechanism, one aspartate is protonated and the other is deprotonated. A critical water molecule is held in place by hydrogen bonds to the catalytic aspartates and the substrate's scissile bond. The deprotonated aspartate abstracts a proton from this water molecule, making it a powerful nucleophile that attacks the carbonyl carbon of the peptide bond to be cleaved. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the cleaved products.

Specificity of Subsite Interactions (P4-P4' and S4-S4')

The specificity of substrate binding is determined by the interactions between the amino acid side chains of the substrate (designated P4 to P4', with the scissile bond between P1 and P1') and the corresponding binding pockets, or subsites, of the protease (S4 to S4'). These subsites have distinct chemical environments that favor certain types of amino acid residues. For example, the S1 and S1' subsites are generally large and hydrophobic, accommodating bulky hydrophobic residues at the P1 and P1' positions of the substrate. The precise nature of these interactions across the entire binding cleft dictates the substrate's affinity and the efficiency of its cleavage.

Co-crystallography of HIV Protease-Substrate Complexes

Co-crystallography, where the protease is crystallized in complex with a substrate or a non-hydrolyzable substrate analog, has been an indispensable tool for visualizing the details of these interactions at an atomic level.

Analysis of Protease-Substrate Hydrogen Bonding Networks

X-ray crystal structures of protease-substrate complexes reveal an extensive network of hydrogen bonds that stabilize the bound conformation. A conserved set of hydrogen bonds typically forms between the main chain atoms of the substrate and the protease, particularly in the flap and active site regions. These interactions are crucial for anchoring the substrate in the correct orientation for catalysis. The specificity, however, is largely driven by the variable hydrogen bonds and van der Waals contacts between the substrate side chains and the protease subsites.

While the general principles of HIV protease-substrate interactions are well-established, the specific details for "this compound" remain to be elucidated through dedicated structural and biochemical studies.

Comparative Structural Analysis of Different Clade Protease-Substrate Complexes

The genetic diversity of HIV has led to the classification of the virus into different groups and clades. asm.org While HIV-1 Group M is responsible for the majority of infections worldwide, it is further divided into several clades, including B, C, and circulating recombinant forms (CRFs) like CRF01_AE. asm.orgsemanticscholar.org The amino acid sequence of the protease can vary by up to 10-15% between different clades. asm.orgsemanticscholar.org These variations can influence the enzyme's structure, function, and its interactions with substrates and inhibitors, which has significant implications for the development of drug resistance. asm.orgnih.gov

Structural Differences in Protease-Substrate Complexes Across Clades:

Structural studies have revealed key differences in the way proteases from different clades bind to their substrates. For instance, a comparative analysis of the crystal structures of clade B and CRF01_AE proteases in complex with a p1-p6 substrate highlighted significant rearrangements in the flap hinge and core regions of the CRF01_AE protease. asm.org These changes were attributed to amino acid substitutions such as R20, D35, and I36 in the CRF01_AE variant. asm.org

Table 1: Comparative Hydrogen Bonding in Clade B and CRF01_AE HIV-1 Protease-Substrate Complexes

| Interaction Type | Clade B Protease | CRF01_AE Protease |

| Conserved H-Bonds | 13 | 13 |

| Additional H-Bonds | 0 | 4 |

| Key Residue Differences | Standard clade B residues | R20, D35, I36 substitutions |

This table is a representation of the findings from a comparative structural analysis and is not exhaustive.

Impact of Clade-Specific Variations on Substrate Recognition and Drug Resistance:

The sequence variations between clades can affect the catalytic efficiency of the protease. Kinetic studies have shown that proteases from different clades can have varying affinities for their substrates. semanticscholar.org For example, clade C and G proteases have been observed to have a lower Michaelis constant (KM) compared to clade B, indicating a potentially higher affinity for certain substrates. semanticscholar.org Conversely, the CRF01_AE protease has shown comparable KM values to clade B but a significantly lower catalytic turnover rate (kcat). semanticscholar.org

These clade-specific differences in protease-substrate interactions are crucial in the context of drug resistance. The development of resistance to protease inhibitors is often associated with mutations in the protease enzyme. nih.gov However, co-evolution of mutations in the protease's natural cleavage sites within the Gag and Gag-Pol polyproteins can also contribute to resistance. semanticscholar.orgpnas.org These substrate mutations can compensate for a loss of enzymatic efficiency caused by drug resistance mutations in the protease, allowing the virus to maintain its replicative capacity. pnas.org

Furthermore, comparative studies between HIV-1 and HIV-2 proteases reveal important distinctions. While there is significant homology, with 39 identical residues out of 99, there are conservative substitutions in four residues within the substrate-binding site. nih.gov One notable difference is the substitution of Val32 in HIV-1 protease to Ile in HIV-2 protease, which is thought to contribute to differences in inhibitor affinity. nih.gov Kinetic analyses have also shown that HIV-2 protease can have a significantly greater catalytic efficiency for certain substrates compared to HIV-1 protease. nih.gov

Table 2: Key Amino Acid Differences in the Protease of Different HIV Types and Clades

| Residue Position | HIV-1 (Clade B) | HIV-2 | CRF01_AE | Implication |

| 32 | Val | Ile | Val | Affects inhibitor binding and affinity. nih.govnih.gov |

| 47 | Ile | Val | Ile | Influences inhibitor interactions. nih.gov |

| 82 | Val | Ile | Val | Associated with drug resistance. nih.gov |

| 20 | - | - | Arg | Contributes to structural rearrangements. asm.org |

| 35 | - | - | Asp | Contributes to structural rearrangements. asm.org |

| 36 | - | - | Ile | Contributes to structural rearrangements. asm.org |

This table provides examples of amino acid variations and their known or potential impact based on structural and kinetic studies.

Enzymatic Cleavage and Kinetics of Hiv Protease with Substrates

Detailed Mechanism of Proteolytic Cleavage by HIV-1 Protease

The proteolytic activity of HIV-1 protease is centered within a highly conserved active site located at the dimer interface. Each monomer contributes a catalytic aspartate residue (Asp25 and Asp25'), which together form the catalytic dyad essential for peptide bond hydrolysis.

The precise mechanism of peptide bond cleavage by HIV-1 protease has been a subject of extensive research, with evidence supporting a general acid-base catalytic mechanism. In this model, a water molecule plays a crucial role as the nucleophile. One of the aspartic acid residues of the catalytic dyad (Asp25/Asp25') acts as a general base, abstracting a proton from the water molecule to activate it for a nucleophilic attack on the carbonyl carbon of the scissile peptide bond of the substrate. acs.orgmdpi.com Simultaneously, the other aspartic acid residue acts as a general acid, donating a proton to the carbonyl oxygen of the peptide bond, which facilitates the formation of a tetrahedral intermediate. mdpi.com

There has been considerable debate as to whether this process occurs in a stepwise or a concerted manner. The stepwise mechanism proposes the formation of a distinct, metastable tetrahedral intermediate. mdpi.com In contrast, the concerted mechanism suggests that the nucleophilic attack by the water molecule and the protonation of the carbonyl oxygen occur in a single, synchronous step, proceeding through a transition state without the formation of a stable intermediate. acs.orgmdpi.com Some studies have proposed a concerted acyclic transition state as the most favorable pathway, having the lowest activation barrier. mdpi.com This concerted general acid-base pathway is thought to correlate well with experimental data. acs.org

The transition state for substrate hydrolysis is a transient, high-energy species that is critical for the catalytic process. It is characterized by the formation of a tetrahedral geometry around the scissile carbonyl carbon, with the attacking water molecule's oxygen atom forming a new bond. thermofisher.comnih.gov This tetrahedral oxyanion intermediate is stabilized by interactions within the active site of the protease. nih.gov The understanding of this transition state is paramount, as many successful HIV-1 protease inhibitors are designed as transition-state analogs, mimicking this high-energy intermediate to bind tightly to the enzyme and block its activity. mdpi.com

Kinetic isotope effect (KIE) studies have been employed to probe the structure of the enzymatic transition state. thermofisher.com These experiments have measured primary and secondary KIEs for native and drug-resistant HIV-1 protease, providing insights into the bonding and geometry of the transition state. thermofisher.com The results from these studies help to refine the models of the catalytic mechanism and are crucial for the design of more potent inhibitors. thermofisher.com

Quantitative Enzyme Kinetics of Substrate Processing

The efficiency and specificity of HIV-1 protease are quantified through the study of its enzyme kinetics. These studies typically utilize synthetic peptide substrates that mimic the natural cleavage sites in the viral polyproteins. Fluorogenic substrates are commonly employed, where the cleavage of the peptide results in a measurable change in fluorescence, allowing for continuous monitoring of the reaction rate.

The kinetic behavior of HIV-1 protease can be described by the Michaelis-Menten model. mdpi.com The key parameters derived from this model are the Michaelis constant (K_m), the catalytic constant (k_cat), and the specificity constant (k_cat/K_m).

K_m (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the affinity of the enzyme for its substrate; a lower K_m value indicates a higher affinity.

k_cat (Catalytic Constant or Turnover Number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.

The determination of these parameters involves measuring the initial reaction velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation. callutheran.edunih.gov

Below is a table of representative kinetic parameters for commonly used fluorogenic HIV-1 protease substrates. "HIV protease substrate II" is not a standardized name, so data for two well-characterized substrates are provided as illustrative examples.

| Substrate Name/Sequence | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| 2-aminobenzoyl-Thr-Ile-Nle-Phe(p-NO₂)-Gln-Arg-NH₂ | 2.1 | 7.4 | 3.5 x 10⁶ |

| Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(dabcyl)-Arg (HIV Protease Substrate 1) | 103 ± 8 | N/A | N/A |

*For HIV Protease Substrate 1, the V_max was reported as 164 ± 7 nanomoles min⁻¹, from which k_cat can be calculated if the enzyme concentration is known. thermofisher.com

HIV-1 protease exhibits a high degree of specificity for the amino acid sequences it cleaves. While it recognizes multiple distinct cleavage sites within the Gag and Gag-Pol polyproteins, these sites share some common features. unc.edu The protease accommodates a substrate peptide of about seven to eight residues within its active site cleft, with the scissile bond located between the P1 and P1' positions. nih.gov

The catalytic activity of HIV-1 protease is highly dependent on the solution conditions, particularly pH and ionic strength. The enzyme is most active in a slightly acidic environment, with an optimal pH range typically between 4.5 and 6.0. researchgate.net This pH optimum is a reflection of the ionization states of the catalytic aspartate residues. For catalysis to occur, one aspartate must be protonated (acting as the general acid) and the other deprotonated (acting as the general base). researchgate.net At neutral pH, both aspartates tend to be deprotonated, leading to reduced stability and activity. researchgate.net

Analysis of Rate-Limiting Steps in Substrate Turnover

Detailed kinetic studies of synthetic fluorogenic substrates have provided significant insights into these rate-limiting steps. For instance, the cleavage of the substrate 2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Gln-Arg-NH2 (referred to as Substrate QR) has been instrumental in this analysis. Research has shown that for some substrates, the rate-limiting step can shift depending on factors like salt concentration. nih.gov

At low salt concentrations, the turnover of Substrate QR is thought to be limited by a physical step, which may be the conformational change in the protease flaps that close over the active site upon substrate binding, or the release of the cleaved products. However, as the salt concentration increases, the rate-limiting step for Substrate QR transitions to a chemical process, specifically the hydrolysis of the peptide bond. nih.gov This is evidenced by changes in the activation entropy of the reaction, which becomes positive at higher salt concentrations, a characteristic of a chemical rate-limiting step. nih.gov

The nature of the amino acid residues at the cleavage site, particularly at the P2' position (the second amino acid after the cleavage site), plays a crucial role in determining the catalytic efficiency and can influence the rate-limiting step. nih.gov For example, a substrate variant where the Glutamine (Gln) at the P2' position of Substrate QR is replaced by Glutamic acid (Glu) (Substrate ER), exhibits a significantly higher specificity rate constant (kcat/Km). nih.gov For this highly specific substrate, the rate-limiting step is the chemical cleavage itself, irrespective of the salt concentration, as indicated by appreciable solvent kinetic deuterium isotope effects. nih.gov

The kinetic parameters for these substrates illustrate the profound impact of the P2' residue on catalytic turnover.

| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Condition |

|---|---|---|---|---|---|

| Substrate QR | 2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Gln-Arg-NH2 | 15 | 6.2 | 4.1 x 10⁵ | 0.1 M NaCl |

| Substrate ER | 2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Glu-Arg-NH2 | 0.8 | 17 | 2.1 x 10⁷ | 0.1 M NaCl |

The much lower Km value for Substrate ER indicates a more effective binding to the enzyme compared to Substrate QR. nih.gov This stronger binding, achieved through the unionized form of the Glutamic acid at the P2' position, contributes to the significantly higher catalytic efficiency. nih.gov

Kinetics of HIV Protease Autoprocessing and Activation

The activation of HIV-1 protease is a tightly regulated process that involves its own catalytic activity in a series of steps known as autoprocessing. The protease is initially synthesized as part of a larger Gag-Pol polyprotein. mdpi.comnih.gov For the protease to become active, it must first dimerize. However, in its precursor form, it has an unstructured peptide, p6*, attached to its N-terminus, which hinders stable dimerization. mdpi.comnih.gov

The precursor protease, with p6* still attached, exists in a dynamic equilibrium and can form transient dimers. mdpi.com These transient dimers possess a low level of enzymatic activity, which is sufficient to initiate the autoprocessing cascade. nih.gov The first cleavage event is the removal of the p6* peptide from the N-terminus of the protease domain. mdpi.com This initial cleavage is a rate-limiting step in the activation process and is proposed to be an intramolecular (cleavage within the same dimer) event. nih.gov

Once the p6* fragment is removed, the mature N-termini of the protease monomers can form a stable β-sheet structure at the dimer interface. mdpi.com This structural rearrangement significantly stabilizes the protease dimer, leading to a much more active form of the enzyme. mdpi.com This mature, stable dimer then proceeds to cleave the remaining cleavage sites within the Gag and Gag-Pol polyproteins, a crucial step for the maturation of infectious viral particles. mdpi.com

Studies using model precursors have shown that the appearance of the mature protease is accompanied by a significant increase in catalytic activity and follows first-order kinetics with respect to the protein concentration. The rate of this activation is pH-dependent, with an optimal range that reflects the environment within the budding viral particle.

The kinetics of autoprocessing can be summarized in the following steps:

Transient Dimerization: Gag-Pol polyproteins containing the precursor protease associate, allowing for the formation of unstable, transient protease dimers.

Initial N-terminal Cleavage: The transiently active precursor protease performs a rate-limiting intramolecular cleavage to remove the N-terminal p6* peptide.

Stable Dimer Formation: The removal of p6* allows the protease monomers to form a stable, mature homodimer.

Full Proteolytic Activity: The mature protease dimer is now fully active and proceeds with the intermolecular cleavage of other Gag and Gag-Pol polyproteins.

This ordered and kinetically controlled activation ensures that widespread proteolysis only occurs after the virus has budded from the host cell, preventing premature and destructive cleavage of viral and cellular proteins within the infected cell. mdpi.com

Substrate Based Design and Synthesis of Hiv Protease Probes and Analogs

Rational Design Principles for HIV Protease Substrate Analogs

The design of effective HIV protease substrate analogs is a cornerstone of anti-retroviral drug development and research. This process is guided by a deep understanding of the enzyme's natural function and structure, aiming to create molecules that can interact with the protease in a controlled and predictable manner.

Mimicry of Natural Cleavage Sites and Transition States

The foundational principle in designing substrate analogs is the mimicry of the natural substrates of HIV protease. pnas.org The protease's primary function in the viral life cycle is to cleave specific sites within the Gag and Gag-Pol precursor polyproteins, a process essential for the maturation of infectious virions. eurogentec.comacs.org Researchers identify these natural cleavage sequences—typically octapeptides—and use them as a template. acs.org

A more advanced strategy involves mimicking the transition state of the peptide bond hydrolysis reaction. acs.orgnih.gov The enzyme's active site, featuring a pair of catalytic aspartic acid residues (Asp25 and Asp25'), is specifically evolved to stabilize the high-energy tetrahedral intermediate that forms as a water molecule attacks the scissile peptide bond. acs.org Molecules that can replicate this tetrahedral geometry bind to the protease with much higher affinity than the ground-state substrate. pnas.org This "transition-state analogy" is a powerful strategy that has guided the development of the most potent protease inhibitors. nih.govnih.gov

Incorporation of Non-hydrolyzable Isosteres in Peptide Analogs

To create substrate analogs that can bind to the protease without being cleaved, the scissile amide (peptide) bond is replaced with a non-hydrolyzable isostere. uah.es This substitution results in a stable molecule that acts as a competitive inhibitor, occupying the active site and preventing the natural substrate from binding. pnas.orgnih.gov

These isosteres are designed to mimic the tetrahedral geometry of the transition state. uah.es The most successful and widely used isostere is the hydroxyethylamine group, which is a central feature in many FDA-approved HIV protease inhibitors. researchgate.netmdpi.com The hydroxyl group of this isostere is positioned to form critical hydrogen bonds with the catalytic aspartate residues in the enzyme's active site, effectively "locking" the inhibitor in place. uah.es Other categories of isosteres that have been successfully employed include statine (B554654) analogs, phosphinic acids, and reduced amide isosteres. pnas.orgnih.gov

Table 1: Common Non-hydrolyzable Isosteres in HIV Protease Analogs

| Isostere Type | Core Structure | Key Features |

|---|---|---|

| Hydroxyethylamine | -CH(OH)-CH₂-NH- | Mimics the tetrahedral transition state; the hydroxyl group interacts with catalytic aspartates. uah.esresearchgate.net |

| Reduced Amide (Aminomethylene) | -CH₂-NH- | Replaces the carbonyl of the peptide bond with a methylene (B1212753) group, removing the cleavage site. pnas.org |

| Statine Analog | -CH(OH)-CH₂-CO- | A gamma-amino acid that acts as a transition-state analog. pnas.org |

| Phosphinic Acid | -PO(OH)-CH₂- | Places a tetrahedral phosphorus atom to mimic the transition state. nih.gov |

| α,α-difluoroketone | -CO-CF₂- | The ketone can be hydrated in the active site to form a stable tetrahedral gem-diol. nih.gov |

Chemical Synthesis Methodologies for Substrate Analogs

The creation of these intricate molecules relies on robust and adaptable chemical synthesis techniques. Both solid-phase and solution-phase methods are employed, often in combination, to build complex peptidomimetic structures.

Solid-Phase Peptide Synthesis and Directed Modifications

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for assembling the peptide backbones of substrate analogs. tandfonline.com This method involves the stepwise addition of amino acids to a growing chain that is covalently attached to an insoluble polymer resin. csic.espnas.org SPPS is highly efficient and automatable, allowing for the rapid synthesis of numerous peptide sequences. acs.org

This methodology is particularly advantageous for creating libraries of substrate analogs where specific amino acid positions are systematically varied. nih.gov Furthermore, SPPS allows for the incorporation of unnatural amino acids or specific chemical modifications. nih.gov For example, peptides can be synthesized on the resin and then modified in a directed manner to introduce isosteres or reporter groups before the final molecule is cleaved from the solid support. pnas.org

Development of Advanced Synthetic Routes for Modified Substrates

While SPPS is ideal for the peptide portions, the synthesis of the non-peptidic components, such as complex non-hydrolyzable isosteres or unique P2/P2' ligands, often requires more advanced, multi-step solution-phase organic synthesis. diva-portal.orgnih.gov For instance, the synthesis of potent inhibitors like Darunavir (B192927) involves the creation of a complex bicyclic ligand (bis-tetrahydrofuran), which is achieved through a sophisticated route starting from chiral precursors to ensure the correct three-dimensional structure. acs.org

Other advanced strategies include the development of novel ligation chemistries to connect different molecular fragments and the use of microwave-assisted synthesis to accelerate reaction times and improve yields, particularly for challenging coupling steps. csic.esdiva-portal.org These advanced routes are critical for producing the structural diversity needed to overcome challenges like drug resistance. acs.org

Design and Synthesis of Fluorogenic and Chromogenic Substrates for Protease Activity Assays

To measure the activity of HIV protease and screen for potential inhibitors, specialized substrates that produce a detectable signal upon cleavage are required. These are known as fluorogenic or chromogenic substrates and include compounds such as HIV Protease Substrate II.

The most common design for these probes is based on Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net A FRET substrate consists of a short peptide sequence recognized by HIV protease, which is flanked by a fluorophore (a fluorescent dye) and a quencher molecule. eurogentec.comeurogentec.com In the intact substrate, the quencher is in close proximity to the fluorophore and absorbs its emitted energy, resulting in little to no fluorescence. eurogentec.com When HIV protease cleaves the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is proportional to the enzyme's activity. eurogentec.comnih.gov

The synthesis of these substrates involves preparing the specific peptide sequence, often via SPPS, and then chemically attaching the fluorophore and quencher molecules to the peptide's ends. acs.org The choice of the peptide sequence and the fluorophore/quencher pair is critical for the sensitivity and specificity of the assay. eurogentec.com For example, pairs like EDANS/DABCYL were common, but have been superseded by brighter and more sensitive pairs like HiLyte™ Fluor 488/QXL™ 520, which offer better signal-to-noise ratios and are less susceptible to interference from other compounds. eurogentec.comanaspec.com Chromogenic substrates operate on a similar principle, but cleavage releases a dye (a chromophore) that produces a change in color, which can be measured by absorbance spectroscopy. tandfonline.com These assays are indispensable tools for high-throughput screening of new protease inhibitors. nih.gov

Table 2: Examples of Fluorogenic HIV Protease Substrates

| Substrate Name/Type | Peptide Sequence | Reporter Pair (Fluorophore/Quencher) | Principle |

|---|---|---|---|

| SensoLyte® 490 Substrate | Derived from a natural HIV-1 PR processing site | EDANS / DABCYL | FRET anaspec.com |

| SensoLyte® 520 Substrate | Optimized FRET peptide | HiLyte™ Fluor 488 / QXL™ 520 | FRET eurogentec.comeurogentec.com |

| AcGFP1-p2/p7-mCherry | ATIMMQRG (p2/p7 cleavage site) | AcGFP1 / mCherry (Fluorescent Proteins) | FRET nih.gov |

| Chromogenic Substrate | His-Lys-Ala-Arg-Val-Leu-Phe(p-NO₂)-Glu-Ala-Nle-Ser | p-Nitroaniline (pNA) | Colorimetric tandfonline.com |

Development of Substrate-Based Probes for Mechanistic Enzymatic Studies

The design and synthesis of substrate-based probes have been instrumental in elucidating the intricate mechanistic details of HIV-1 protease. These probes, often analogs of the natural substrates, allow researchers to investigate various aspects of enzyme function, including transition states, the role of specific residues, and the dynamics of substrate binding and product release.

A significant approach in this area involves the use of kinetic isotope effects (KIEs) to map the transition state structure of the enzymatic reaction. By measuring primary and secondary KIEs for the cleavage of a specific substrate, researchers can deduce the geometry of the transition state. For instance, studies using a chromogenic peptide substrate, Lys-Ala-Arg-Val-Nle*Nph-Glu-Ala-Nle-NH2, where Nle is norleucine and Nph is p-nitrophenylalanine, have provided critical insights. The measured KIEs for both the native and a multi-drug resistant variant (I84V) of HIV-1 protease indicated nearly identical transition states. This finding suggests that a true transition-state analog could be effective against both wild-type and resistant forms of the enzyme. pnas.org The transition state is characterized by the partial formation of a bond between the nucleophilic water and the carbonyl carbon of the scissile bond, and partial C-N bond cleavage. pnas.org

Another powerful technique for studying enzyme mechanisms is the use of chemically synthesized enzyme analogs. By systematically modifying the structure of the HIV-1 protease itself, particularly in flexible regions like the "flaps" that cover the active site, researchers can probe the relationship between protein dynamics and catalytic function. pnas.org For example, a series of HIV-1 protease analogs with altered flap flexibility were synthesized and their kinetic parameters determined using a fluorogenic substrate. pnas.org These studies revealed a correlation between the conformational isomerization of the flaps and the structural organization of the active site, suggesting that the preorganization of the active site is a rate-limiting factor in catalysis. pnas.org

The specificity of HIV-1 protease is not solely determined by the primary sequence of its substrates but also by the three-dimensional shape the substrate adopts within the active site. utexas.edu X-ray crystallography of an inactive variant of HIV-1 protease (D25N) in complex with six different natural substrate peptides revealed that while the sequences are diverse, they all conform to a consensus volume within the active site. utexas.edu This "substrate envelope" hypothesis suggests that the ability of a peptide to adopt a low-energy conformation that fits within this volume is a key determinant of whether it will be cleaved. utexas.edunih.gov

Furthermore, the development of substrate analog inhibitors, where the scissile amide bond is replaced with a non-hydrolyzable mimic, has been a cornerstone of mechanistic studies and drug design. nih.gov For example, replacing the scissile bond with phenylnorstatine in representative substrate sequences yielded inhibitors of HIV-1 protease. nih.gov The potency of these inhibitors was found to be dependent on the specific substrate class they were derived from, highlighting the importance of the P1' and P2' residues in inhibitor binding. nih.gov

The table below summarizes key research findings from studies utilizing substrate-based probes to investigate the mechanism of HIV-1 protease.

| Study Focus | Probe/Analog Used | Key Findings |

| Transition State Analysis | Chromogenic peptide substrate (Lys-Ala-Arg-Val-Nle*Nph-Glu-Ala-Nle-NH2) | The transition states of native and multidrug-resistant HIV-1 protease are nearly identical. pnas.org |

| Enzyme Dynamics | Chemically synthesized HIV-1 protease flap analogs | Conformational changes in the flaps are linked to active site preorganization, which is a rate-limiting step in catalysis. pnas.org |

| Substrate Recognition | Inactive HIV-1 protease (D25N) complexed with natural substrate peptides | Substrate specificity is determined by the ability of a peptide to conform to a consensus "substrate envelope" in the active site. utexas.edu |

| Inhibitor Design | Substrate analogs with phenylnorstatine replacing the scissile bond | The potency of substrate analog inhibitors is influenced by the amino acid residues at the P1' and P2' positions. nih.gov |

Role of Substrates in Hiv Protease Drug Resistance Mechanisms

Impact of Protease Mutations on Natural Substrate Processing

The primary mechanism of PI resistance involves mutations within the protease enzyme that reduce the binding affinity of the inhibitor. plos.orgnih.gov These mutations frequently occur in or near the active site, altering its shape and interactions with the drug. nih.gov However, since the active site is optimized for binding natural substrates, these same mutations can also impair the protease's ability to recognize and cleave the Gag and Gag-Pol polyproteins. nih.govplos.org This impairment of substrate processing leads to the production of non-infectious or poorly infectious viral particles, resulting in a significant loss of viral fitness. nih.govasm.org For instance, primary resistance mutations can decrease the catalytic activity of the protease, which in turn reduces virion infectivity. asm.org The virus is then caught in a trade-off: it gains resistance to the drug but at the cost of its own replication efficiency. plos.org

To counteract the loss of fitness caused by primary resistance mutations, the virus acquires additional mutations known as compensatory mutations. plos.orgnih.gov These mutations can occur either elsewhere in the protease gene or within the Gag polyprotein at the protease cleavage sites. nih.govmdpi.com Compensatory mutations within the protease often occur outside the active site and work to restore the enzyme's stability and catalytic efficiency without significantly altering drug binding. asm.org

When these mutations occur in the Gag substrate, they adjust the cleavage site sequence to better fit the altered active site of the resistant protease. plos.orgnih.gov This co-evolution allows the mutant enzyme to process the mutated substrate more efficiently, thereby restoring viral replicative capacity and fitness. nih.govnih.gov Studies have shown that during suboptimal therapy, initial drug-resistant variants with reduced protease activity and lower replication capacity can acquire additional protease mutations that increase their activity and fitness, sometimes even beyond the level of the original wild-type virus. nih.gov This demonstrates that compensatory mutations are crucial for the virus to overcome the fitness cost of resistance. nih.govasm.org

Role of Substrate Sequence Variation in Modulating Resistance

Mutations in the HIV-1 Gag substrate, particularly at the cleavage sites, are not merely compensatory; they can play a direct and significant role in modulating the level of drug resistance. plos.orgmdpi.com The HIV protease must cleave multiple, non-homologous sequences within the Gag and Gag-Pol polyproteins. asm.orgasm.org The accumulation of mutations at these cleavage sites is a key strategy the virus uses to survive under PI pressure. asm.orgnih.gov Research has shown that a high percentage of patients on PI therapy harbor viruses with mutations at one or more cleavage sites, a frequency significantly higher than in patients treated only with other classes of antiretrovirals. asm.org

The table below summarizes key findings on the association between cleavage site mutations and PI resistance.

| Cleavage Site Region | Associated Protease Mutations | Impact on Resistance | Reference |

| NC/p1 | I50L, V82A, I84V | Enhanced resistance to specific PIs | nih.gov |

| p1/p6 | D30N, I50V, I84V | Enhanced resistance to various PIs | nih.gov |

| p2/NC, NC/p1, NC/TFP | General PI cross-resistance | Significantly associated with high-level PI cross-resistance | asm.org |

| NC/p1 (A431V) | L76V | Greater binding affinity between mutant protease and mutant substrate | tandfonline.com |

The co-evolution of HIV protease and its substrates is a complex molecular process driven by the need to maintain function in the face of drug pressure. pnas.orgnih.gov Structural studies have provided insight into how this occurs. When a mutation in the protease weakens its interaction with the substrate, a corresponding mutation in the substrate can establish new interactions to compensate. pnas.orgnih.gov Interestingly, these compensatory mutations in the substrate don't necessarily restore the specific interactions that were lost; instead, they often form new van der Waals contacts or hydrogen bonds that stabilize the protease-substrate complex. pnas.orgasm.org

This co-evolution is not limited to the site of mutation. A change in a single substrate residue can have distal effects, altering interactions at other positions and even inducing conformational changes in the protease itself. pnas.orgnih.gov Molecular dynamics simulations suggest that restoring the dynamic behavior of the active site is another critical factor in the selection of co-evolved mutations. pnas.orgnih.gov Ultimately, the co-selection of mutations in both the enzyme and the substrate allows for a flexible response, enabling the virus to sustain substrate processing and, therefore, its life cycle, despite the presence of potent inhibitors. pnas.orgtandfonline.com

Advanced Methodologies for Studying Hiv Protease Substrates

Computational and Molecular Modeling Approaches

Computational and molecular modeling approaches have become indispensable tools in the investigation of HIV protease-substrate interactions. These methods allow for the detailed examination of molecular events at an atomic level, providing insights that are often difficult to obtain through experimental techniques alone.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of HIV protease, MD simulations provide a dynamic view of the protease-substrate complex, revealing crucial information about conformational changes, binding pathways, and the role of flexibility in substrate recognition and product release.

Unrestrained, all-atom MD simulations have been instrumental in observing the large conformational changes of the active site "flaps" of the HIV protease. pnas.org These simulations have shown that the unliganded protease can transition between "closed" and "semi-open" conformations, which are observed in crystal structures of inhibitor-bound and unbound forms, respectively. pnas.org Furthermore, these simulations have captured events where the flaps open to a much greater extent than seen in static crystal structures, followed by a return to the semi-open state, providing a model for the essential process of flap opening and closing required for enzyme function. pnas.org

Coarse-grained MD simulations have been employed to explore the entire process of substrate binding and product release on a microsecond timescale. nih.gov These simulations demonstrate that the flaps must open for a peptide substrate to bind and that the interaction with the substrate influences the frequency of this opening. nih.gov In contrast, the release of the cleaved products does not necessitate flap opening, as they can slide out from the sides of the binding cleft. nih.gov Biased all-atom MD simulations have also been used to investigate the binding mechanism of a peptide substrate, revealing a pathway where the substrate slides into the enzyme's cavity through a tight lateral channel without significant flap opening. acs.org

Table 1: Key Findings from Molecular Dynamics Simulations of HIV Protease-Substrate Complexes

| Simulation Type | Key Finding | Reference |

|---|---|---|

| All-Atom MD | Unliganded protease flaps spontaneously open and reclose, sampling conformations beyond those seen in crystal structures. | pnas.org |

| Coarse-Grained MD | Substrate binding requires flap opening, while product release can occur without it. | nih.gov |

| Biased All-Atom MD | A peptide substrate can bind by sliding into the active site through a lateral channel without large-scale flap opening. | acs.org |

| All-Atom MD | The protease dimer, substrate, and a critical water molecule are stable during simulations. | nih.gov |

To accurately model the chemical reactions involved in substrate cleavage, researchers often turn to hybrid quantum mechanics/molecular mechanics (QM/MM) methods. These approaches treat the electronically active region of the enzyme (the active site and the substrate's scissile bond) with high-level quantum mechanics, while the rest of the protein and solvent are described by more computationally efficient molecular mechanics.

QM/MM studies have provided strong support for the general acid/general base catalytic mechanism of HIV protease. nih.gov In this mechanism, one of the catalytic aspartic acid residues (Asp25) is protonated and acts as a general acid, while the other (Asp25') is deprotonated and acts as a general base. nih.gov The deprotonated aspartate activates a water molecule, which then performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile bond. nih.gov This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to release the cleaved products. nih.govnih.gov

The protonation states of the catalytic aspartates have been a subject of intense investigation, as they are crucial for the enzyme's activity. mdpi.com QM/MM free energy calculations have been used to determine the most likely protonation states in both the native enzyme and in complexes with inhibitors. chemrxiv.orgsemanticscholar.org These studies have revealed that the protonation state can be influenced by the local environment, including the presence of a ligand and the hydration of the active site. chemrxiv.orgsemanticscholar.org

Recent QM/MM studies have also explored a concerted catalytic mechanism, where the nucleophilic attack by the water molecule and the proton transfer from the protonated aspartate occur simultaneously. nih.govrsc.org The calculated activation energies for this one-step process show good correlation with experimental data. rsc.org

Table 2: Insights from QM/MM Studies on HIV Protease Catalysis

| Study Focus | Key Insight | Reference |

|---|---|---|

| Catalytic Mechanism | Supports the general acid/general base mechanism with a protonated Asp25. | nih.gov |

| Protonation States | Asymmetric hydration of the active site can determine the protonation states of the catalytic aspartates. | chemrxiv.orgsemanticscholar.org |

| Concerted Mechanism | A one-step concerted hydrolysis mechanism is energetically feasible and correlates with experimental observations. | nih.govrsc.org |

| Intermediate States | The structure of the tetrahedral intermediate indicates a clear pathway for the subsequent C-N bond cleavage. | nih.gov |

Peptide docking algorithms are computational tools designed to predict the three-dimensional structure of a peptide substrate when bound to a protein receptor like HIV protease. nih.gov The development of accurate docking algorithms is crucial for understanding substrate specificity and for the rational design of inhibitors.

Novel flexible peptide docking algorithms have been developed to account for the conformational changes that both the substrate and the protease undergo upon binding. nih.gov These algorithms have been successful in accurately predicting the atomic structure of protease-substrate complexes, including many of the important interactions observed in experimentally determined crystal structures. nih.gov

By applying these docking algorithms to a diverse set of cleavable and non-cleavable peptides, researchers have been able to calculate the approximate free energy of the resulting complexes. nih.gov These studies have shown that cleavable peptides consistently have more favorable interaction energies with the protease than non-cleavable peptides. nih.gov This indicates that these computational methods can effectively capture the principles of HIV protease selectivity. nih.gov Furthermore, these analyses have identified specific active-site residues that play the most significant role in discriminating between substrates and non-substrates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comnih.gov In the context of HIV protease, QSAR studies are often performed on inhibitors, which are essentially substrate analogs. These studies help to identify the key structural features that contribute to high binding affinity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govrsc.org These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. nih.gov By superimposing these maps onto the active site of the enzyme, researchers can gain valuable insights into the structural requirements for potent binding. nih.gov

QSAR models have been successfully developed for various classes of HIV protease inhibitors, demonstrating robust predictive capabilities. nih.govrsc.org These models have been used to design new inhibitors with improved binding affinities. nih.govrsc.org The findings from these studies on inhibitors provide valuable information for understanding the binding of substrate analogs and for the design of novel substrate-based research tools.

Inverse design, also known as de novo design, is a computational approach that starts with a desired function or binding site and then designs a molecule that fits it. nih.govnih.gov This is in contrast to traditional virtual screening, which searches through existing libraries of compounds. Inverse design libraries are used to explore a vast chemical space to identify novel molecules with specific properties.

In the context of HIV protease, inverse design has been used in conjunction with the "substrate envelope" hypothesis. nih.gov The substrate envelope is a consensus volume in the binding site that is occupied by the majority of known substrates. nih.gov The hypothesis posits that inhibitors designed to fit within this envelope will be less susceptible to drug resistance. nih.gov

Computational inverse design libraries have been used to search for molecules that not only fit within the substrate envelope but are also complementary to the active site of the protease. nih.gov This approach has led to the successful design and synthesis of novel inhibitors with high affinity for both wild-type and drug-resistant variants of HIV protease. nih.gov The principles of inverse design can be readily applied to the discovery of novel substrate analogs for studying the enzyme's specificity and function.

Biophysical Characterization of Protease-Substrate Interactions

While computational methods provide powerful predictive capabilities, biophysical techniques are essential for the experimental validation and quantitative characterization of protease-substrate interactions. These methods provide direct measurements of binding affinities, kinetics, and thermodynamics, which are crucial for a complete understanding of the system.

Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly used to measure the binding affinity (Kd) and the kinetics (kon and koff) of substrate and inhibitor binding to HIV protease. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant, enthalpy, and entropy of the interaction. SPR, on the other hand, monitors the change in refractive index at a sensor surface as molecules bind and dissociate, providing real-time kinetic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying protease-substrate interactions. NMR can provide detailed information about the structure and dynamics of the complex in solution. It can be used to identify the specific residues involved in the interaction, to characterize conformational changes upon binding, and to study the protonation states of key catalytic residues.

X-ray crystallography remains a cornerstone for determining the high-resolution three-dimensional structures of protease-substrate and protease-inhibitor complexes. nih.gov These static snapshots provide a detailed view of the binding mode and the specific interactions that stabilize the complex. The structural information obtained from X-ray crystallography is invaluable for validating computational models and for guiding structure-based drug design efforts. youtube.com

Isothermal Titration Calorimetry for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a biomolecular interaction. This allows for the determination of key thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction between HIV protease and its substrates or inhibitors.

In a typical ITC experiment, a solution of the substrate is titrated into a solution containing the HIV protease, and the heat released or absorbed is measured. For high-affinity interactions, such as those often observed with HIV protease inhibitors, a displacement titration method is employed. In this approach, a weaker-binding ligand is displaced by a higher-affinity one, allowing for the accurate determination of the thermodynamic profile of the tight-binding molecule researchgate.netnih.govnih.govaffinimeter.com. The binding of a substrate analog, acetyl-pepstatin, to HIV protease, for instance, is endothermic, which can be utilized to amplify the signal of an exothermic high-affinity inhibitor during displacement experiments nih.gov.

The thermodynamic signature of a substrate or inhibitor binding to HIV protease provides valuable information about the nature of the interaction. For example, the binding of the inhibitor amprenavir (B1666020) to wild-type HIV protease is driven by both favorable enthalpic and entropic contributions nih.gov. In contrast, the binding of the more potent inhibitor darunavir (B192927) is largely enthalpy-driven, indicating strong hydrogen bonding and van der Waals interactions nih.gov. These thermodynamic insights are critical for the rational design of new and more effective protease inhibitors.

Table 1: Representative Thermodynamic Data for Ligand Binding to HIV-1 Protease Determined by ITC

| Ligand | Protease Variant | Binding Affinity (Ka) (M-1) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (-TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |

| Acetyl-pepstatin | Wild-type | 2.3 x 106 | 8.0 | - | - |

| Amprenavir | Wild-type | 5.0 x 109 | -7.3 | -5.3 | -12.6 |

| Darunavir (TMC114) | Wild-type | 2.2 x 1011 | -12.1 | -3.1 | -15.2 |

| Amprenavir | I50V Mutant | 3.4 x 107 | -4.6 | -5.6 | -10.2 |

| Darunavir (TMC114) | MDR Mutant | 1.7 x 1010 | - | - | - |

Data compiled from multiple sources for illustrative purposes. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-level information about the structure, dynamics, and interactions of biomolecules in solution. In the context of HIV protease, NMR has been instrumental in characterizing the conformational changes that occur upon substrate binding.

Chemical shift perturbation (CSP) mapping is a common NMR experiment used to identify the binding interface between the protease and its substrate. By comparing the NMR spectra of the protease in its free and substrate-bound forms, changes in the chemical shifts of specific amino acid residues can be detected. These perturbations pinpoint the residues involved in the interaction nih.gov. For example, upon binding of a substrate analog to an inactive mutant of HIV protease (PRD25N), significant chemical shift perturbations are observed in the flap regions (residues 43-58) and other residues lining the active site nih.gov.

NMR can also provide insights into the dynamics of the protease-substrate complex. Relaxation dispersion experiments can probe conformational exchange processes occurring on the microsecond to millisecond timescale, revealing the flexibility of the protease flaps which is crucial for substrate recognition and binding gmclore.orgpnas.org. Studies have shown that the flaps of the protease are highly dynamic and that their motion is modulated by substrate binding gmclore.orgpnas.org.

Table 2: Representative Chemical Shift Perturbations in HIV-1 Protease (PRD25N) upon Substrate Binding

| Residue | Free PRD25N1H Chemical Shift (ppm) | Substrate-Bound PRD25N1H Chemical Shift (ppm) | 1H Chemical Shift Change (Δδ ppm) |

| Gly48 | 8.52 | 8.75 | 0.23 |

| Ile50 | 8.21 | 8.45 | 0.24 |

| Gly51 | 8.98 | 9.15 | 0.17 |

| Val82 | 8.15 | 8.30 | 0.15 |

| Ile84 | 7.90 | 8.08 | 0.18 |

Illustrative data based on published studies. nih.gov

High-Pressure Spectroscopy and Kinetics for Conformational Stability

High-pressure spectroscopy and kinetics are powerful tools for investigating the conformational stability and dynamics of proteins. By applying high hydrostatic pressure, it is possible to perturb the equilibrium between different conformational states of HIV protease and to study the volume changes associated with substrate binding and enzyme catalysis.

High-pressure fluorescence spectroscopy can be used to monitor the unfolding and dissociation of the HIV protease dimer. The binding of a substrate or a tight-binding inhibitor has been shown to significantly stabilize the protease against pressure-induced dissociation and unfolding. High-pressure kinetic studies can also reveal the volume changes that occur during the enzymatic reaction, providing insights into the transition state of the reaction. The application of high pressure can destabilize the dimeric form of the protease due to a negative volume change upon dissociation, which allows for the determination of the dimerization constant at atmospheric pressure.

Bio-Layer Interferometry (BLI) for Real-time Binding Kinetics

Bio-Layer Interferometry (BLI) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. In a BLI experiment, one of the interacting partners (e.g., a recombinant HIV protease substrate) is immobilized on a biosensor tip, and the binding of the other partner (HIV protease) is detected as a change in the interference pattern of light reflected from the sensor surface nih.gov.

This technique has been successfully used to develop a protease assay for HIV-1 protease nih.govnih.gov. Recombinant fusion protein substrates containing a cleavage site for the protease are immobilized on the biosensor. The addition of active protease leads to the cleavage of the substrate, resulting in a decrease in the layer thickness, which can be monitored in real-time nih.gov. The initial rate of this signal decrease is proportional to the enzyme's activity nih.gov. BLI can be used to study the specificity of the protease for different substrates and to screen for inhibitors nih.govnih.gov. This method is also compatible with high-throughput screening formats nih.gov.

Table 3: Representative Kinetic Data for HIV-1 Protease Activity using BLI

| Substrate | Enzyme Concentration (nM) | Initial Rate (Δnm/Δt) |

| Recombinant Substrate A | 10 | 0.05 |

| Recombinant Substrate A | 20 | 0.11 |

| Recombinant Substrate A | 40 | 0.20 |

| Recombinant Substrate B | 20 | 0.08 |

Illustrative data representing a typical BLI-based protease assay. nih.gov

Surface Plasmon Resonance (SPR) Biosensor Assays for Interaction Analysis

Surface Plasmon Resonance (SPR) is another powerful label-free biosensor technology for studying biomolecular interactions in real-time. SPR measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules is immobilized. This allows for the precise determination of the kinetic parameters of the interaction, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

SPR has been extensively used to study the interaction of HIV protease with its inhibitors and has provided valuable insights into the structure-activity relationships of these compounds. For example, SPR studies have shown that the high affinity of the inhibitor darunavir is due to a very slow dissociation rate from the protease nih.gov. The technology can also be adapted to study protease activity by immobilizing a substrate on the sensor surface and monitoring its cleavage by the protease.

Table 4: Representative Kinetic Parameters for Inhibitor Binding to HIV-1 Protease by SPR

| Inhibitor | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (KD) (nM) |

| Saquinavir | 1.2 x 106 | 1.5 x 10-4 | 0.13 |

| Ritonavir | 3.5 x 106 | 9.0 x 10-4 | 0.26 |

| Indinavir | 1.8 x 106 | 3.0 x 10-3 | 1.7 |

| Nelfinavir | 0.5 x 106 | 1.2 x 10-3 | 2.4 |

| Darunavir | 2.0 x 106 | < 1.0 x 10-5 | < 0.005 |

Data compiled from published SPR studies. nih.gov

Development of Advanced In Vitro and Cell-Free Protease Activity Assay Systems

The development of robust and efficient in vitro and cell-free assay systems is essential for the high-throughput screening of potential HIV protease inhibitors and for detailed kinetic studies of the enzyme.

High-Throughput Spectrofluorometric Assays

High-throughput spectrofluorometric assays are widely used for measuring HIV protease activity due to their sensitivity, simplicity, and adaptability to a multi-well plate format. These assays typically employ a synthetic peptide substrate that contains a cleavage site for the HIV protease, flanked by a fluorophore and a quencher molecule.

In the intact substrate, the fluorescence of the fluorophore is quenched by the close proximity of the quencher. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate cleavage and can be monitored continuously in a fluorescence plate reader. Commercially available kits provide optimized buffers, substrates, and recombinant HIV-1 protease for performing these assays nih.gov. These assays are invaluable for screening large compound libraries to identify potential HIV protease inhibitors.

Table 5: Representative Kinetic Parameters for HIV-1 Protease with a Fluorogenic Substrate

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

| 1 | 50 |

| 2 | 95 |

| 5 | 210 |

| 10 | 350 |

| 20 | 500 |

Illustrative data from a typical high-throughput spectrofluorometric assay.

Electrochemical Biosensors for Protease Activity Detection

Electrochemical biosensors represent a powerful and sensitive approach for the real-time monitoring of HIV protease activity. These devices translate the biological event of substrate cleavage into a measurable electrical signal. A common strategy involves immobilizing a synthetic peptide substrate, such as our representative substrate, onto an electrode surface.

The fundamental principle of these biosensors lies in the change in electrochemical properties upon cleavage of the substrate by HIV protease. For instance, a substrate can be tagged with a redox-active molecule, such as ferrocene (B1249389). When the intact substrate is immobilized on the electrode, the ferrocene tag produces a specific electrical signal. Upon cleavage by HIV protease, the fragment containing the ferrocene tag is released from the electrode surface, leading to a decrease in the signal. This change in signal can be correlated to the activity of the protease.

Recent advancements have focused on enhancing the sensitivity and selectivity of these biosensors. One approach involves the use of nanomaterials, such as gold nanoparticles or carbon nanotubes, to modify the electrode surface. These materials increase the surface area for substrate immobilization and can amplify the electrochemical signal, allowing for the detection of very low levels of protease activity.

Table 1: Performance Characteristics of an Electrochemical Biosensor for HIV Protease

| Parameter | Value | Reference |

| Substrate | Ferrocene-labeled peptide | nih.gov |

| Electrode | Gold nanoparticle-modified | medchemexpress.com |

| Detection Method | Differential Pulse Voltammetry | medchemexpress.com |

| Limit of Detection | 3.4 pM | nih.gov |

| Response Time | < 30 minutes | medchemexpress.com |

Research has demonstrated that these electrochemical biosensors can be used for the screening of HIV protease inhibitors. In the presence of an effective inhibitor, the cleavage of the substrate is blocked, and no significant change in the electrochemical signal is observed. This provides a rapid and quantitative method for assessing the efficacy of potential drug candidates.

Chromatographic and Immuno-based Assays for Protease Activity and Substrate Cleavage

Chromatographic and immuno-based assays are well-established and widely used methods for the detailed analysis of HIV protease activity and substrate cleavage.

Chromatographic Assays:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the study of HIV protease. This method separates the intact substrate from its cleavage products based on their physicochemical properties, such as hydrophobicity. In a typical assay, the HIV protease is incubated with the substrate, and the reaction is stopped at various time points. The reaction mixture is then injected into an HPLC system.

The intact substrate and its cleavage products will have different retention times on the HPLC column, allowing for their separation and quantification. By measuring the decrease in the peak corresponding to the intact substrate and the increase in the peaks corresponding to the cleavage products over time, the rate of the enzymatic reaction can be accurately determined. This allows for the calculation of key kinetic parameters, such as Km and kcat.

Table 2: Kinetic Parameters of HIV Protease with a Synthetic Substrate Determined by HPLC

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Ac-Arg-Lys-Ile-Leu-Phe(NO2)-Leu-Asp-Gly-NH2 | 15 | 7.4 | 4.9 x 105 | researchgate.netasm.org |

Immuno-based Assays:

Immuno-based assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high specificity and sensitivity for detecting substrate cleavage. These assays utilize antibodies that can specifically recognize either the intact substrate or one of the cleavage products.

In one common ELISA format, the substrate is immobilized on the surface of a microtiter plate. After incubation with HIV protease, an antibody that specifically binds to a newly exposed epitope on one of the cleavage products is added. This primary antibody is then detected by a secondary antibody conjugated to an enzyme, which produces a colorimetric or chemiluminescent signal. The intensity of the signal is proportional to the amount of cleaved substrate and thus to the activity of the HIV protease.

These assays are particularly useful for high-throughput screening of protease inhibitors. However, they generally require the development of specific antibodies for each substrate-product pair, which can be a time-consuming and expensive process.

Broader Implications and Future Directions in Hiv Protease Substrate Research

Strategies for Targeting Protease Activation Kinetics

The activation of HIV protease is a tightly regulated process that is critical for the viral life cycle. Premature or delayed activation can lead to non-infectious viral particles. The enzyme is synthesized as part of the Gag-Pol polyprotein, and its activation occurs during viral budding. This process involves the dimerization of the protease monomers, which then autocatalytically cleave themselves from the polyprotein precursor to form the mature, active enzyme.

Recent research has demonstrated that the viral protease is activated within the host cell just before the release of new virions asm.org. This timing is crucial, and strategies aimed at disrupting the kinetics of protease activation represent a novel therapeutic avenue. Modulating the rate of activation, either by accelerating it to induce premature, destructive cleavage of viral and cellular components within the infected cell, or by delaying it to prevent the formation of mature virions, could offer new ways to combat the virus mdpi.com. Both the precursor and mature forms of the protease have been shown to have rapid activation kinetics asm.org. Understanding the precise molecular triggers and conformational changes that govern this activation is key to developing small molecules that can interfere with this process.

Investigation of Non-Viral and Cellular Substrates of HIV-1 Protease

A variety of cellular proteins have been identified as substrates for HIV-1 protease, including cytoskeletal proteins and components involved in apoptosis (programmed cell death) nih.govmdpi.com. For instance, the anti-apoptotic protein Bcl-2 is cleaved by HIV-1 protease, which can lead to the death of the infected cell mdpi.comnih.gov. Other cellular targets include procaspase 8 and factors involved in cellular translation mdpi.com. The cleavage of these host proteins can disrupt normal cellular function and contribute to the immune dysregulation seen in AIDS.

Interestingly, some cellular proteins, such as vimentin (B1176767) and poly(A)-binding protein, are also cleaved by HIV-2 protease, indicating a shared, albeit not identical, repertoire of non-viral targets mdpi.com. The consequences of this cellular protein cleavage by HIV-2 protease are an area of ongoing investigation. A deeper understanding of these interactions could lead to therapeutic strategies aimed at protecting host cells from the detrimental effects of viral protease activity.

Novel Substrate-Based Therapeutic Strategies for Overcoming Drug Resistance

The emergence of drug resistance is a major obstacle in the long-term management of HIV infection. Mutations in the protease enzyme can reduce the binding affinity of inhibitors, rendering them less effective. A promising strategy to combat resistance is to design inhibitors that are based on the characteristics of the natural substrates of the protease.

A key innovation in this area is the "substrate envelope" hypothesis umassmed.edu. This concept is based on the observation that while the amino acid sequences of the ten natural cleavage sites for HIV-1 protease are diverse, they adopt a conserved three-dimensional shape when bound to the active site of the enzyme umassmed.eduutexas.edu. This consensus volume is known as the substrate envelope umassmed.edu.

The core principle of the substrate envelope hypothesis is that inhibitors designed to fit snugly within this consensus volume will be less susceptible to the effects of drug resistance mutations nih.govumassmed.edu. The rationale is that any mutation in the protease that would negatively impact the binding of such an inhibitor would likely also disrupt the binding and processing of the natural substrates, thereby compromising viral fitness nih.gov. In contrast, many current protease inhibitors have chemical moieties that protrude beyond the substrate envelope, interacting with regions of the protease that are not critical for substrate binding. These are often the sites where resistance mutations occur nih.govasm.org.

Recent studies have validated this approach, demonstrating that novel inhibitors designed to fit within the substrate envelope exhibit a flatter binding profile against a panel of drug-resistant HIV-1 protease variants nih.gov. This strategy of mimicking the shape of the substrate, rather than just competing for the active site, holds significant promise for the development of more robust and resistance-proof HIV protease inhibitors nih.gov. While much of this work has focused on HIV-1, the principles are applicable to the design of inhibitors targeting HIV-2 protease.

Understanding Clade-Specific Differences in HIV-1 Protease-Substrate Interactions

HIV is a genetically diverse virus, with multiple subtypes, or clades, circulating globally. HIV-1 is the most common type worldwide, while HIV-2 is predominantly found in West Africa medicalnewstoday.com. The proteases of HIV-1 and HIV-2 share only about 50% of their amino acid sequence, leading to significant differences in their substrate specificity and susceptibility to inhibitors researchgate.net.

These differences have important clinical implications. For example, HIV-2 is naturally resistant to some of the protease inhibitors that are effective against HIV-1 medicalnewstoday.com. Kinetic studies have revealed that HIV-2 protease can have a greater catalytic efficiency for certain substrates compared to HIV-1 protease nih.gov. The substrate binding pockets of the two proteases also have distinct features; for instance, the P2 and P4 positions of the substrate appear to be important in defining the specificity differences between the two enzymes mdpi.com.

The table below presents a comparison of the kinetic parameters for HIV-1 and HIV-2 proteases with a selection of peptide substrates, highlighting these clade-specific differences.

| Substrate | Protease | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |

|---|---|---|---|---|

| VSQNY↓PIVQ (HIV-1 MA/CA) | HIV-1 | 0.14 | 0.48 | 3.4 |

| HIV-2 | 0.07 | 2.5 | 36 | |

| ATIM↓MQRGN (HIV-2 p2/NC) | HIV-1 | 0.29 | 0.14 | 0.48 |

| HIV-2 | 0.07 | 0.34 | 4.9 | |

| LSQNY↓PIVQ | HIV-1 | 0.13 | 0.31 | 2.4 |

| HIV-2 | 0.11 | 1.6 | 15 | |

| VSQNL↓PIVQ | HIV-1 | 0.15 | 0.40 | 2.7 |

| HIV-2 | 0.11 | 5.1 | 46 |

Data adapted from kinetic studies comparing HIV-1 and HIV-2 protease activity. nih.gov

A deeper understanding of these clade-specific differences is essential for the development of broad-spectrum protease inhibitors that are effective against both HIV-1 and HIV-2, as well as the diverse range of HIV-1 subtypes. This knowledge can inform the design of next-generation therapeutics that are less susceptible to the challenges posed by viral diversity.

Q & A

Q. How can machine learning models trained on Substrate II data improve protease inhibitor discovery pipelines?

- Methodological Answer : Train models like Support Vector Machines (SVM) on datasets combining Substrate II cleavage rates and inhibitor IC50 values. Feature selection should include substrate sequence, protease mutation profiles, and solvent accessibility indices. Validate predictions using high-throughput screening (HTS) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.